molecular formula C18H21N3O3 B294055 N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide

N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide

Cat. No. B294055
M. Wt: 327.4 g/mol
InChI Key: XHGPWJSAKHROGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide, also known as BAY 73-6691, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). This molecule has been studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and sickle cell disease.

Mechanism of Action

N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide 73-6691 is a selective inhibitor of sGC, which is an enzyme that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a key role in regulating vascular tone, platelet aggregation, and smooth muscle cell proliferation. By inhibiting sGC, N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide 73-6691 increases the levels of cGMP, leading to vasodilation, antiplatelet effects, and antiproliferative effects.
Biochemical and Physiological Effects:
N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide 73-6691 has been shown to have several biochemical and physiological effects. In preclinical studies, N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide 73-6691 has been shown to reduce pulmonary arterial pressure, improve cardiac function, and reduce sickling in sickle cell disease. In addition, N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide 73-6691 has been shown to have anti-inflammatory effects and to improve endothelial function.

Advantages and Limitations for Lab Experiments

N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide 73-6691 has several advantages for lab experiments. It is a potent and selective inhibitor of sGC, which makes it a useful tool for studying the role of cGMP signaling in various physiological processes. However, N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide 73-6691 has some limitations as well. It has a relatively short half-life and is rapidly metabolized in vivo, which makes it challenging to achieve sustained levels of inhibition. In addition, N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide 73-6691 has a relatively low solubility in water, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide 73-6691. One area of interest is the potential therapeutic applications of N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide 73-6691 in pulmonary hypertension, heart failure, and sickle cell disease. Another area of interest is the development of more potent and selective sGC inhibitors with longer half-lives and improved pharmacokinetic properties. Finally, there is a need for further studies to elucidate the molecular mechanisms underlying the biochemical and physiological effects of N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide 73-6691.

Synthesis Methods

The synthesis of N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide 73-6691 involves the reaction of 2-pyridinecarboxylic acid with 3-propoxybenzoyl chloride in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then reacted with 2-aminoethylamine to yield N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide 73-6691. The overall yield of this synthesis method is around 35%.

Scientific Research Applications

N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide 73-6691 has shown efficacy in reducing pulmonary arterial pressure and improving cardiac function in animal models of pulmonary hypertension and heart failure. In addition, N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide 73-6691 has been shown to reduce sickling and improve red blood cell deformability in sickle cell disease.

properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

N-[2-[(3-propoxybenzoyl)amino]ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C18H21N3O3/c1-2-12-24-15-7-5-6-14(13-15)17(22)20-10-11-21-18(23)16-8-3-4-9-19-16/h3-9,13H,2,10-12H2,1H3,(H,20,22)(H,21,23)

InChI Key

XHGPWJSAKHROGU-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C(=O)NCCNC(=O)C2=CC=CC=N2

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NCCNC(=O)C2=CC=CC=N2

solubility

49.1 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.